molecular formula C10H15ClN2O2 B2644506 ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate CAS No. 1856098-75-3

ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate

Cat. No.: B2644506
CAS No.: 1856098-75-3
M. Wt: 230.69
InChI Key: JTFFFMMTMVACLY-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the chloro and isobutyl groups on the pyrazole ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and isobutylation steps. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrazoles, carboxylic acids, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agricultural Chemistry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

    Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutyl groups on the pyrazole ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-chloro-1-isobutyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-chloro-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-4-15-10(14)9-8(11)6-13(12-9)5-7(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFFFMMTMVACLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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